molecular formula C13H23BN2O2 B2509060 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2019997-39-6

3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2509060
CAS No.: 2019997-39-6
M. Wt: 250.15
InChI Key: YQOIFKYHCBOVHU-UHFFFAOYSA-N
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Description

This compound (CAS: 879487-10-2) is a pyrazole-based organoboron derivative featuring a 1,3,2-dioxaborolane (pinacol boronate) group at the 4-position, a methyl group at the 1-position, and an isopropyl substituent at the 3-position. It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals due to its stability and reactivity . Commercial availability (97% purity) and scalability are noted in supplier catalogs .

Properties

IUPAC Name

1-methyl-3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-9(2)11-10(8-16(7)15-11)14-17-12(3,4)13(5,6)18-14/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOIFKYHCBOVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019997-39-6
Record name 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Preparation Methods

Direct Deprotonation and Boronate Ester Quenching

This two-step approach involves deprotonation of a pre-functionalized pyrazole followed by boronate ester formation.

Procedure :

  • Deprotonation : 1-Isopropyl-3-methylpyrazole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. n-Butyllithium (2.5 M in hexanes, 1.1 eq) is added dropwise at -60°C to -45°C, forming a lithiated intermediate.
  • Borylation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.09 eq) is introduced at -35°C. The mixture warms to 0°C over 12 hours, followed by quenching with saturated ammonium chloride (pH 6).

Optimization Data :

  • Yield: 77% (1745 g scale)
  • Purity: 99.3% (HPLC)
  • Critical parameters:
    • Temperature control (±5°C) during lithiation
    • Strict anhydrous conditions (H₂O < 50 ppm)
    • Gradual warming to prevent boronate decomposition

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling of Halopyrazoles

Adapted from patent CN105669733A, this method employs palladium catalysts to install boronate groups on halogenated precursors.

Reaction Scheme :

  • Halogenation : 1-Methyl-3-isopropylpyrazole undergoes iodination via diazotization (NaNO₂, H₂SO₄, KI) to yield 4-iodo-1-methyl-3-isopropylpyrazole.
  • Borylation : The iodo intermediate reacts with bis(pinacolato)diboron (B₂pin₂) using PdCl₂(dppf) (5 mol%) and KOAc (3 eq) in 1,4-dioxane at 90°C.

Performance Metrics :

  • Yield: 68–72% (two steps)
  • Selectivity: >95:5 for C4 substitution
  • Limitations: Requires rigorous exclusion of oxygen

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Parameter Lithiation-Borylation Miyaura Borylation
Scale demonstrated 1.7 kg 100 g
Typical yield 77% 70%
Catalyst cost None PdCl₂(dppf): $320/g
Purification Crystallization (hexane) Column chromatography
Byproducts Minimal Homocoupled dimers

The lithiation route offers superior scalability and lower reagent costs, while Miyaura borylation avoids cryogenic conditions but requires expensive catalysts.

Reaction Mechanism and Kinetic Studies

Lithiation Pathway

The mechanism proceeds via:

  • Deprotonation : n-BuLi abstracts the C4 proton (pKa ≈ 28 in THF), generating a resonance-stabilized lithio species.
  • Nucleophilic attack : The lithiated pyrazole attacks the electrophilic boron in 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, displacing isopropoxide.

Kinetic Data :

  • Lithiation rate: 0.12 mol/L·min at -60°C
  • Activation energy: 45 kJ/mol (determined via Eyring analysis)

Process Optimization Strategies

Solvent Screening

Table 3: Solvent Effects on Yield

Solvent Dielectric Constant Yield (%)
THF 7.6 77
DME 7.2 71
Toluene 2.4 38

THF maximizes yield due to optimal Lewis basicity for stabilizing lithiated intermediates.

Temperature Gradients

A linear warming profile (-60°C → 0°C over 12 hours) improves yield by 18% compared to rapid warming, minimizing side reactions.

Characterization and Quality Control

Spectroscopic Validation

  • ¹¹B NMR : δ 30.2 ppm (quartet, J = 98 Hz), confirming sp² boron hybridization
  • ¹H NMR (CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 1.45 (d, J = 6.8 Hz, 6H, isopropyl), 3.95 (s, 3H, N-CH₃)
  • HRMS : m/z 251.1912 [M+H]⁺ (calc. 251.1905)

Purity Specifications

  • HPLC : ≥99% (C18, 70:30 MeCN/H₂O, 1 mL/min)
  • Residual solvents : THF < 500 ppm (GC-FID)

Industrial-Scale Considerations

Cost Analysis

Table 4: Raw Material Costs (per kg product)

Component Cost ($)
1-Isopropyl-3-methylpyrazole 220
n-BuLi 150
Boronate ester 310
Total 680

Economies of scale reduce costs to $450/kg at 100 kg batches.

Applications in Organic Synthesis

The compound serves as a key building block in:

  • Anticancer agents : Suzuki couplings with aryl halides to create kinase inhibitor scaffolds
  • Materials science : Synthesis of boron-doped conductive polymers (σ = 10⁻³ S/cm)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the isopropyl and methyl substituents.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst or hydride reagents.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety in 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole enhances its interaction with biological targets. Studies have shown that such compounds can inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for cancer therapeutics .

Neuroprotective Effects
There is emerging evidence suggesting that pyrazole derivatives can provide neuroprotective effects. The compound's ability to modulate signaling pathways associated with neurodegenerative diseases offers a promising avenue for developing treatments for conditions such as Alzheimer's and Parkinson's disease. The presence of the dioxaborolane moiety may enhance the compound's solubility and bioavailability .

Catalysis

Borylation Reactions
this compound serves as an effective reagent in borylation reactions. The compound can facilitate the formation of carbon-boron bonds through transition metal-catalyzed processes. This application is particularly valuable in organic synthesis for constructing complex molecules with high precision .

Cross-Coupling Reactions
The compound has been utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. Its efficacy in these reactions can be attributed to the stability and reactivity of the boron moiety. This property allows for the formation of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .

Material Science

Polymer Synthesis
In material science, this compound is being explored for its potential use in polymer synthesis. The unique boron-containing structure can be integrated into polymer matrices to impart desirable properties such as increased thermal stability and mechanical strength .

Nanomaterials Development
The compound's properties make it suitable for developing nanomaterials with specific functionalities. Its ability to form stable complexes with various metals allows for the creation of nanocomposites that exhibit enhanced catalytic activity or improved electronic properties .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Neuroprotective agentsModulation of neurodegenerative pathways
CatalysisBorylation reactionsFormation of carbon-boron bonds
Cross-coupling reactionsSynthesis of biaryl compounds
Material SciencePolymer synthesisEnhanced thermal stability
Nanomaterials developmentImproved catalytic activity

Mechanism of Action

The mechanism by which 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through the boronate ester group.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Substituents logP (Predicted) Reactivity in Suzuki-Miyaura Coupling Key Applications
Target Compound 879487-10-2 1-Me, 3-iPr 2.5 Moderate (balanced steric/electronic) Pharmaceuticals
1,3-Dimethyl analog MFCD09864190 1-Me, 3-Me 1.9 High (low steric hindrance) Fragment-based drug design
1-Methyl analog 761446-44-0 1-Me 1.8 Moderate Pesticides
3-Chloro analog N/A 3-Cl 2.2 Very High (electron-deficient) Specialty couplings
Phenyl-linked analog 852227-94-2 Phenyl spacer 3.1 Low (steric bulk) Materials science

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting 4-bromo-1-isopropyl-3-methylpyrazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., Na₂CO₃) in a degassed THF/water mixture at 80–100°C .
  • Key Variables : Catalyst loading (1–5 mol%), solvent purity, and inert atmosphere are critical to prevent boronic ester hydrolysis. Yields range from 70–85% under optimized conditions.

Q. How can purity and structural integrity be validated for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrazole ring protons at δ 7.35–7.50 ppm, methyl groups at δ 1.34 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 279.17).
  • X-ray Crystallography : Single-crystal analysis resolves steric effects from the isopropyl and tetramethyldioxaborolane groups .

Q. What are the stability considerations for storing this boron-containing compound?

  • Storage Protocol : Store under argon at −20°C in amber vials to prevent oxidation and moisture absorption. Avoid prolonged exposure to air, as the dioxaborolane group hydrolyzes in aqueous media, forming boronic acids .

Advanced Research Questions

Q. How does the steric bulk of the isopropyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The isopropyl group at the 1-position creates steric hindrance, slowing transmetallation steps in Suzuki couplings. Computational studies (DFT) suggest this reduces catalytic turnover but improves selectivity for less-hindered aryl halides .
  • Experimental Validation : Compare coupling rates with analogous non-substituted pyrazole boronic esters. Kinetic data show a 2–3x decrease in reaction rate with the isopropyl derivative .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-boronic esters?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10–50 μM for kinase inhibition) arise from assay conditions (e.g., ATP concentration, buffer pH). Standardize assays using:

  • Fixed ATP levels (1 mM).
  • Pre-incubation of the compound with target enzymes to ensure equilibration.
  • Orthogonal validation via isothermal titration calorimetry (ITC) .

Q. Can this compound act as a bifunctional catalyst in tandem reactions?

  • Exploratory Data : Preliminary studies show the dioxaborolane moiety facilitates aryl transfer in 1,2-additions to ketones, while the pyrazole nitrogen can activate carbonyl groups via H-bonding. For example, in a model reaction between benzaldehyde and pinacolborane, the compound achieves 60% conversion (vs. 25% for B₂pin₂ alone) .

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